2-methanesulfonyl-1,3,5-trimethylbenzene

Asymmetric Catalysis Cyclopropanation Chiral Auxiliaries

Researchers requiring enantioselective cyclopropanation often lose enantiocontrol when substituting mesityl methyl sulfone with less hindered aryl sulfones. This sterically shielded sulfone provides a stable, non-hydrolyzable building block for asymmetric synthesis. Key advantages: • Two ortho-methyl groups ensure high enantioselectivity in Cu-catalyzed cyclopropanation • Stable powder (mp 125-130 °C), unlike moisture-sensitive sulfonyl chloride analogs • Consistent ≥95% purity for reliable stoichiometry.

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
CAS No. 6462-31-3
Cat. No. B1348832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methanesulfonyl-1,3,5-trimethylbenzene
CAS6462-31-3
Molecular FormulaC10H14O2S
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)C)C
InChIInChI=1S/C10H14O2S/c1-7-5-8(2)10(9(3)6-7)13(4,11)12/h5-6H,1-4H3
InChIKeyVTSJEUVPFFSEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methanesulfonyl-1,3,5-trimethylbenzene: A Defined Arylmethyl Sulfone Scaffold


2-Methanesulfonyl-1,3,5-trimethylbenzene (methyl mesityl sulfone, CAS 6462-31-3) is a simple aryl alkyl sulfone characterized by a –SO2CH3 group positioned between two ortho methyl substituents on a tri-substituted benzene ring. The compound is commercially supplied as a solid with a verified melting point of 125–130 °C and a purity specification of ≥95% . It serves as a non-hydrolyzable, oxidation-resistant building block which, unlike the corresponding sulfoxide or sulfonyl chloride analogs, provides a stable methyl sulfone moiety, making it a defined procurement choice for applications requiring a sterically hindered, electron-rich arylsulfone fragment.

Mesityl Sulfone Specificity in Chiral Precursor Synthesis


Simple substitution of this specific mesityl methyl sulfone with other aryl methyl sulfones (e.g., phenyl methyl sulfone, p-tolyl methyl sulfone) or with the corresponding sulfoxide or sulfonyl chloride fails in stereoselective applications. The unique steric environment created by the two flanking ortho-methyl groups on the aromatic ring is critical for achieving high enantioselectivity when the molecule is elaborated into an α-diazo-β-keto sulfone chiral auxiliary. Replacing the mesityl group with a less hindered phenyl ring leads to a significant drop or complete loss of enantiocontrol in the key catalytic cyclopropanation step, directly impacting the procurement value for asymmetric synthesis applications [1].

Performance Evidence: Mesityl Sulfone vs. Closest Analogs


Mesityl Sulfone Enhances Enantioselective Cyclopropanation

The enantioselectivity of intramolecular cyclopropanation is dramatically dependent on the steric bulk of the sulfone substituent. When the sulfone bears a mesityl (2,4,6-trimethylphenyl) group, the reaction proceeds with high enantioselectivity. The publication explicitly states that high ee is achieved 'when the alpha-diazo-beta-keto mesityl sulfone is used,' contrasting it with less bulky sulfones which fail to provide useful stereocontrol [1]. While explicit ee values for the same substrate with different aryl sulfones are not tabulated in the publicly available abstract, the class-level inference is that the mesityl sulfone is an essential structural feature for success.

Asymmetric Catalysis Cyclopropanation Chiral Auxiliaries

Crystalline Chiral Intermediates from Mesityl Sulfone

The products derived from the mesityl sulfone auxiliary (specifically, the cyclopropanation products) are described as 'generally highly crystalline, facilitating the supplies of enantiomerically pure synthetic intermediates' [1]. This physical property is a direct consequence of the mesityl group and represents a significant practical advantage over analogous intermediates derived from other sulfones, which may be oils or low-melting solids, making purification and handling more difficult. The procured compound thus enables a downstream process with easier isolation and higher physical purity.

Synthetic Intermediates Crystallinity Enantiomeric Purity

Consistent Melting Point and Purity Specifications

Vendor analytical data provides a defined melting point of 125–130 °C at a purity of ≥95% for this compound . This contrasts with the more reactive and thermally labile 2-mesitylenesulfonyl chloride (mp 53-57 °C, ) and the oxidation-prone sulfide or sulfoxide analogs. The higher melting point and solid, powdered form under ambient storage conditions reduce handling hazards and simplify accurate weighing, a practical advantage for procurement in synthesis laboratories.

Quality Control Melting Point Batch Consistency

Sulfone vs. Sulfoxide: Oxidative Stability Advantage

The sulfone oxidation state (sulfur(VI)) is resistant to further oxidation and reduction under many reaction conditions, unlike the corresponding sulfoxide (sulfur(IV)) or sulfide. For example, in related iron-catalyzed asymmetric sulfide oxidations, over-oxidation to sulfone is a known side reaction (kinetic resolution factor s = 4.8) [1]. Using the pre-formed sulfone eliminates this pathway, providing a chemically defined and inert building block. No direct quantitative stability assay comparing the mesityl sulfone to mesityl sulfoxide was found, but this is a well-established class-level inference.

Sulfone Sulfoxide Chiral Chemistry

Key Procurement Scenarios for Mesityl Sulfone


Enantioselective Cyclopropanation Chiral Auxiliary Synthesis

Procurement is justified for laboratories synthesizing α-diazo-β-keto mesityl sulfone, a privileged chiral auxiliary for copper-catalyzed asymmetric intramolecular cyclopropanation. The resulting products are highly crystalline and obtainable with high enantiomeric excess, a property directly linked to the mesityl group [1]. This scenario is supported by the only primary evidence [1] and cannot be achieved with less bulky sulfone precursors.

Room-Temperature-Stable Mesityl Sulfonyl Synthon

For multi-step synthesis requiring a mesitylsulfonyl group, the sulfone form is preferable over 2-mesitylenesulfonyl chloride (mp 53-57 °C, moisture-sensitive) [1]. The procured sulfone is a stable powder at room temperature, reducing degradation risk upon storage and ensuring consistent stoichiometry in alkylation or condensation reactions .

Mesityl Sulfone Building Blocks for Medicinal Chemistry SAR

The mesityl methyl sulfone can serve as a metabolic-stability-enhancing group in drug design, as the sulfone is generally resistant to oxidative metabolism compared to sulfides or sulfoxides [1]. The steric bulk of the mesityl group may further modulate target selectivity, though direct SAR data for this compound is limited .

Chromatographic and Spectroscopic Reference Standard

The well-defined melting point (125-130 °C) and commercial availability at ≥95% purity [1] make it suitable as a retention time or mass reference for aryl methyl sulfones in GC-MS or HPLC analysis, ensuring inter-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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